molecular formula C20H20FNO4S B2986017 6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-93-8

6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2986017
CAS RN: 899214-93-8
M. Wt: 389.44
InChI Key: OEYFZHQTYOHJIF-UHFFFAOYSA-N
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Description

6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as EF PQ-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their antibacterial and antifungal properties. However, EF PQ-4 has been found to possess unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

Chemical Synthesis and Derivatives

6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a compound involved in the synthesis of various chemical derivatives. For instance, studies like that by Ichikawa et al. (2006) show the use of related compounds in the synthesis of fluorinated isoquinolines and quinolines, highlighting their significance in chemical synthesis processes.

Fluorescence Derivatization

Compounds related to 6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one have been found effective as fluorescence derivatization reagents. Research by Yoshida et al. (1992) demonstrates their application in high-performance liquid chromatography for sensitive detection of alcohols.

Antibacterial Applications

In the field of microbiology, derivatives of this compound have shown potential as antibacterial agents. A study by Goueffon et al. (1981) describes the antibacterial properties of a related quinolone compound, indicating the broader implications of this chemical class in antibiotic development.

Protection of Hydroxyl Groups

In organic chemistry, derivatives of 6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one are used for protecting hydroxyl groups. Spjut et al. (2010) Spjut et al. (2010) researched the synthesis and application of a related protective group in carbohydrate chemistry.

Broad-Spectrum Antibacterial Synthesis

This compound also plays a role in synthesizing broad-spectrum antibacterial agents. Hashimoto et al. (2007) Hashimoto et al. (2007) detailed the synthesis of a 2-sulfonylquinolone derivative, effective against resistant bacteria like MRSA.

Antioxidant Research

In the context of antioxidant research, Kumar et al. (2007) Kumar et al. (2007) investigated ethoxyquin and its analogues for antioxidative capacity, which is relevant to the broader family of quinolines.

Fluorescence Probing

Compounds in this class are useful in developing fluorescent probes for biological and chemical studies. Sun et al. (2018) Sun et al. (2018) developed a fluorescent probe based on a similar structure for detecting reducing agents.

Fluorescence Labeling

These compounds are also significant in fluorescence labeling. Hirano et al. (2004) Hirano et al. (2004) researched 6-methoxy-4-quinolone for its application in fluorescent labeling, emphasizing the versatility of quinoline derivatives in analytical chemistry.

properties

IUPAC Name

6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-4-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYFZHQTYOHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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